
N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophene carboxamides . The molecular formula of this compound is C11H8FNOS . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, thiophene carboxamides can be synthesized through various methods . For instance, one method involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring is a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2) group .科学的研究の応用
Corrosion Inhibition
Morpholine and Piperazine Based Carboxamide Derivatives as Corrosion Inhibitors : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied for their effectiveness as corrosion inhibitors for mild steel in HCl medium. These inhibitors show significant potential in protecting metals from corrosion, indicating their utility in industrial applications where metal preservation is critical. The efficiency of these inhibitors increases with concentration, showcasing their potential for practical applications in corrosion prevention (Nnaji et al., 2017).
Antitumor Activity
Synthesis and Antitumor Activity of Morpholine Derivatives : The synthesis and structural analysis of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been reported, with findings indicating these compounds inhibit the proliferation of cancer cell lines. This points to the potential use of such compounds in developing new anticancer drugs, highlighting the role of morpholine derivatives in medicinal chemistry (Hao et al., 2017).
Biodegradable Materials
Synthesis of Biodegradable Polyesteramides with Pendant Functional Groups : Research into morpholine-2,5-dione derivatives for creating polyesteramides with pendant functional groups offers insights into developing biodegradable materials. These materials have applications in medical devices and environmentally friendly products, underlining the versatility of morpholine derivatives in polymer science (Veld et al., 1992).
Hepatitis B Inhibition
Novel Inhibitors of Hepatitis B : The study of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate synthesis and its evaluation as a potential inhibitor of hepatitis B virus (HBV) showcases the application of morpholine derivatives in antiviral research. This compound demonstrated nanomolar inhibitory activity against HBV in vitro, suggesting its promise as a lead compound for developing new antiviral drugs (Ivachtchenko et al., 2019).
Molecular Imaging
Development of Radioligands for Molecular Imaging : Morpholine derivatives have been explored for their potential as radioligands in molecular imaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT) studies. These applications highlight the significance of such compounds in diagnostic imaging and the study of biological processes at the molecular level (Bennacef et al., 2004).
作用機序
Target of Action
Similar compounds such as benzo[b]thiophene-2-carboxamide derivatives have been shown to target sting (stimulator of interferon genes), an important immune-associated protein .
Result of Action
Similar compounds have been shown to increase the phosphorylation of the downstream signaling molecules (tbk1 and irf3) of sting .
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTSXTCQCPOCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)
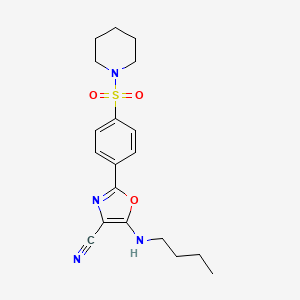
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)
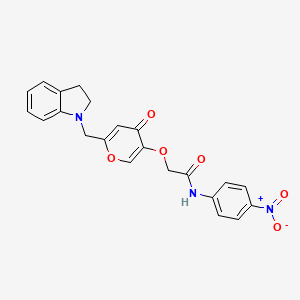

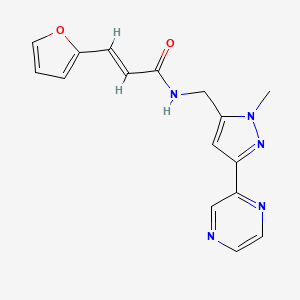
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)
![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)
![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)
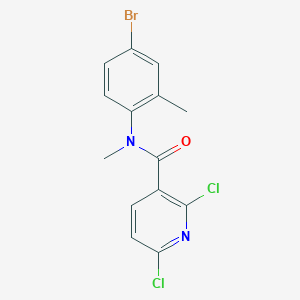
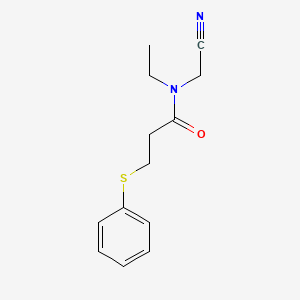
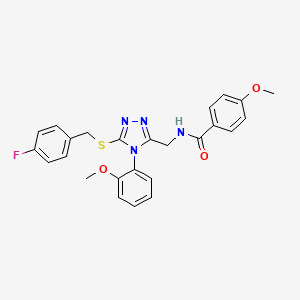

![1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2535785.png)